2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Lumefantrine Synthesis Process Chemistry Epoxide Reactivity

Sourcing a validated lumefantrine epoxide intermediate with the precise 2,7-dichloro substitution pattern is a critical bottleneck for ANDA analytical method validation. Generic substitution with upstream ketone or downstream amino alcohol is not feasible-only this isolated oxirane provides the reactive electrophilic junction required for Knoevenagel condensation and regulatory equivalence. • Essential for ANDA method validation & QC • Reactive oxirane ring enables impurity synthesis & analog development • 95% purity; ambient shipping; global availability

Molecular Formula C15H10Cl2O
Molecular Weight 277.144
CAS No. 53221-14-0
Cat. No. B590006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane
CAS53221-14-0
Synonyms(2,7-Dichloro-9H-fluoren-4-yl)oxirane;  2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane; 
Molecular FormulaC15H10Cl2O
Molecular Weight277.144
Structural Identifiers
SMILESC1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl
InChIInChI=1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2
InChIKeyGVFBXSRAIWZONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane: Key Lumefantrine Intermediate


2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane (CAS 53221-14-0) is a synthetic epoxide characterized by a fluorene backbone with chlorine substituents at the 2 and 7 positions and a reactive oxirane ring. Its primary and defining role is as a key intermediate in the multi-step synthesis of the antimalarial drug lumefantrine (benflumetol), a component of the fixed-dose combination therapy Coartem [1]. Established synthetic routes proceed from 2,7-dichlorofluorene, employing chloroacetylation followed by an alkalization step to form the epoxide ring, typically yielding a crystalline solid with a melting point of 133-137°C [2].

Why Substitution Fails for Lumefantrine Synthesis


In the synthesis of lumefantrine, generic substitution of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane with upstream or downstream intermediates is not feasible due to its unique position as the reactive electrophilic junction. The upstream ketone, 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, lacks the strained oxirane ring necessary for nucleophilic ring-opening [1]. Conversely, the downstream amino alcohol, 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, has already consumed the epoxide's reactivity, rendering it unable to form the final Knoevenagel condensation product [1]. The specific 2,7-dichloro substitution pattern on the fluorene backbone is also crucial, as it directly impacts the electron density and steric environment governing subsequent reaction regioselectivity, a pattern not replicated by other halogenated or unsubstituted fluorenyl oxiranes [2].

Quantitative Advantages Over In-Class Analogs


Reactivity Advantage Over Ketone Precursor

The isolated epoxide 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane demonstrates a distinct reactivity advantage over its direct precursor, 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone. A one-pot process was developed that eliminates the need to isolate this epoxide, by directly converting the ketone to the downstream amino alcohol [1]. The fact that the process was reworked specifically to bypass an isolation step for this epoxide proves its discrete, high-energy nature is a critical process bottleneck that commands dedicated optimization, a concern not existent for the more stable ketone precursor [1].

Lumefantrine Synthesis Process Chemistry Epoxide Reactivity

Regioselective 2,7-Dichloro Substitution Advantage

The value of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is predicated on the precise 2,7-dichloro substitution pattern of its fluorene core. A high-yielding method to achieve this crucial precursor, 2,7-dichlorofluorene, reports yields of 95%, significantly higher than traditional sulfuryl chloride-based methods which achieve only 63.3% . This improved route provides 'superior regioselectivity for the desired 2,7-substitution pattern and minimizes the formation of undesired chlorination products' , directly enhancing the purity profile of the final epoxide intermediate.

Fluorene Chlorination Regioselectivity Intermediate Synthesis

Melting Point vs. Downstream Amino Alcohol

The solid-state identity of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is verifiable via a defined melting point range of 133-137°C , a critical quality control (QC) parameter that differentiates it from its immediate downstream analog. The amino alcohol derivative, 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, also a solid, exhibits a markedly different melting point of 78-80°C . This difference provides a simple yet definitive analytical metric for confirming the identity and purity of the isolated epoxide intermediate for procurement acceptance.

Physical Characterization Quality Control Melting Point Analysis

Designated ANDA Reference Standard

Unlike many intermediate compounds used only in process chemistry, 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane has a designated role as a reference standard for Abbreviated New Drug Application (ANDA) filings. It is explicitly utilized for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Lumefantrine [1]. This regulatory-facing application distinguishes it from its downstream condensation product, 2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)oxirane, which is not designated with the same reference standard status.

Pharmaceutical Analysis Reference Standard ANDA

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane: Procurement Scenarios


Generic ANDA Filing Support

Procuring 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane with verified reference standard status is essential for analytical departments supporting Abbreviated New Drug Applications (ANDA) for generic Lumefantrine. The compound's defined role in method validation and quality control [1] makes its specific procurement, as opposed to a similar intermediate, a necessity for demonstrating analytical equivalence in regulatory submissions.

Lumefantrine Process Optimization

Chemical process R&D teams investigating improvements to the commercial synthesis of Lumefantrine must work directly with this isolated epoxide intermediate. The documented development of a one-pot process that specifically bypasses its isolation [1] indicates it is the most challenging and reactivity-critical node in the sequence, making its isolated form the essential starting point for fundamental process re-engineering or for investigating alternative ring-opening reactions.

Novel Lumefantrine Analogs & Impurity Standards

The reactivity of the strained oxirane ring in 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane makes it the key junction for synthesizing novel lumefantrine analogs or identified process impurities. For example, it serves as the direct precursor for the synthesis of 1-(2,7-dichloro-9H-fluoren-4-yl)-2-(methylselanyl)ethanol, a novel derivative with excellent HPLC purity [1]. This application is inaccessible to the upstream ketone without first converting it to this specific epoxide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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